molecular formula C11H17N5O B362552 3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one CAS No. 938517-21-6

3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B362552
CAS No.: 938517-21-6
M. Wt: 235.29g/mol
InChI Key: RFSWMRZTOLMWPQ-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a piperazine ring substituted with a pyrimidine moiety and an amino group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyrimidine: The piperazine ring is then reacted with a pyrimidine derivative, such as 2-chloropyrimidine, in the presence of a base like potassium carbonate to form the pyrimidin-2-yl substituted piperazine.

    Introduction of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is unique due to its specific structural features, such as the combination of a piperazine ring with a pyrimidine moiety and an amino group

Properties

IUPAC Name

3-amino-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c12-3-2-10(17)15-6-8-16(9-7-15)11-13-4-1-5-14-11/h1,4-5H,2-3,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSWMRZTOLMWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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